N,N-dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide
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Overview
Description
N,N-dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide is an organic compound with a unique structure that includes a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with N,N-dimethyl ethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N,N-dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-(tetrahydro-2H-thiopyran-4-yl)ethanesulfonamide: Similar structure but with a sulfur atom in the ring.
Tetrahydro-2H-pyran-4-ylamine: Lacks the sulfonamide group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of a sulfonamide.
Uniqueness
N,N-dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H19NO3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N,N-dimethyl-2-(oxan-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C9H19NO3S/c1-10(2)14(11,12)8-5-9-3-6-13-7-4-9/h9H,3-8H2,1-2H3 |
InChI Key |
KABYGRGHOFKOAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCC1CCOCC1 |
Origin of Product |
United States |
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